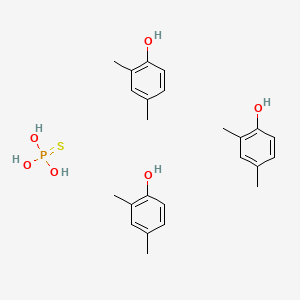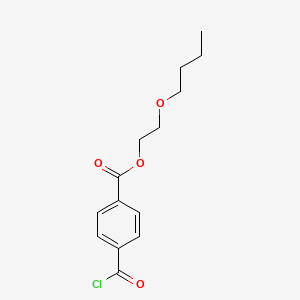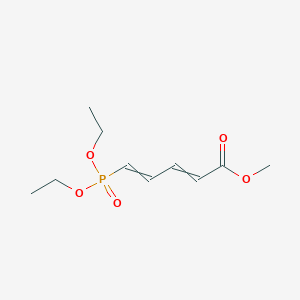
5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the fields of organic and medicinal chemistry. The compound features a benzimidazole core substituted with chlorine atoms at positions 5 and 6, and a thiophene ring at position 2. This unique structure imparts the compound with a range of biological activities, making it a valuable target for drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole typically involves the condensation of 4,5-dichloro-o-phenylenediamine with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzimidazoles .
Scientific Research Applications
5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly urease inhibitors.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can help manage conditions associated with excessive ammonia production .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-(4-nitrophenyl) benzimidazole: This compound also features a benzimidazole core with chlorine substitutions and has shown antiviral activity.
5,6-Dichloro-1-(2-thienylmethyl)-1H-benzimidazole: Similar in structure, this compound has been studied for its enzyme inhibition properties.
Uniqueness
5,6-Dichloro-2-(thiophen-2-yl)-1H-benzimidazole stands out due to its unique combination of chlorine and thiophene substitutions, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
99971-82-1 |
|---|---|
Molecular Formula |
C11H6Cl2N2S |
Molecular Weight |
269.1 g/mol |
IUPAC Name |
5,6-dichloro-2-thiophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H6Cl2N2S/c12-6-4-8-9(5-7(6)13)15-11(14-8)10-2-1-3-16-10/h1-5H,(H,14,15) |
InChI Key |
KGOQGPXVNHGPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)




